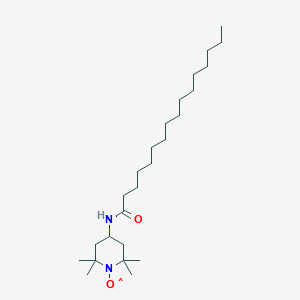

4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl is an organosulfur compound extensively studied for its role as a free radical scavenger and antioxidant . This compound is known for its ability to neutralize free radicals, thereby preventing cellular and tissue damage caused by oxidative stress .

作用机制

Target of Action

The primary target of 4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl is free radicals within the body . Free radicals are unstable atoms that can damage cells, causing illness and aging. They play a significant role in oxidative stress, inflammation, and cell death .

Mode of Action

This compound acts as a free radical scavenger . It interacts with free radicals by donating an electron to them, a process known as "reduction" . This neutralizes the free radicals and prevents them from causing damage to cells and tissues .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to oxidative stress and inflammation. By neutralizing free radicals, it reduces oxidative stress and inflammation, thereby protecting cells and tissues .

Pharmacokinetics

It is known that the compound is soluble in all organic solvents and insoluble in water , which may influence its bioavailability and distribution within the body.

Result of Action

The result of the action of this compound is the reduction of oxidative stress and inflammation within the body . This can protect cells and tissues from damage, potentially preventing or mitigating various diseases and conditions associated with oxidative stress and inflammation.

生化分析

Biochemical Properties

The primary function of 4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl is as a free radical scavenger, effectively neutralizing and preventing damage caused by free radicals to cells and tissues .

Cellular Effects

This compound acts as an antioxidant, shielding cells and tissues from oxidative damage inflicted by free radicals . Its application in scientific research encompasses the investigation of oxidative stress, inflammation, and cell death .

Molecular Mechanism

The molecular mechanism of this compound involves the donation of an electron to the free radical, effectively neutralizing it .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl typically involves the reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl with palmitoyl chloride in the presence of a base . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

化学反应分析

Types of Reactions

4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl undergoes several types of chemical reactions, including:

Oxidation: It acts as an oxidizing agent in various organic reactions.

Reduction: The compound can be reduced to its corresponding hydroxylamine.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include tert-butyl hypochlorite and diiodine.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Conditions typically involve the use of bases like sodium hydroxide.

Major Products

科学研究应用

4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl has a wide range of applications in scientific research:

Chemistry: Used as a spin label in electron spin resonance (ESR) studies to investigate molecular interactions.

Biology: Employed in studies of oxidative stress and inflammation.

Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative damage.

Industry: Utilized in the development of antioxidants for various industrial applications.

相似化合物的比较

Similar Compounds

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used nitroxide radical with similar antioxidant properties.

4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl: Another nitroxide radical used in spin labeling and ESR studies.

Uniqueness

4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl is unique due to its long palmitoyl chain, which enhances its lipophilicity and membrane-binding properties . This makes it particularly useful in studies involving lipid membranes and cellular interactions .

生物活性

4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl (commonly referred to as 4-palmitamido-TEMPO) is a stable nitroxide radical derived from TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). This compound has garnered attention in various fields of biological research due to its unique properties and potential applications. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| CAS Number | 22977-65-7 |

| Molecular Formula | C25H49N2O2 |

| Molecular Weight | 409.67 g/mol |

| Appearance | Dark orange to dark brown sticky solid |

| Solubility | Slightly soluble in DMSO and ethyl acetate |

| Storage Condition | -20°C freezer |

4-Palmitamido-TEMPO exhibits antioxidant properties through its ability to scavenge free radicals. Its unique structure allows it to interact with lipid membranes due to the long hydrocarbon chain of the palmitamide group. This amphiphilic nature facilitates its localization at the membrane interface, where it can modulate oxidative stress responses in cells. The nitroxide radical can participate in redox reactions, thus influencing various biological pathways.

Biological Activities

-

Antioxidant Activity :

- The compound has been shown to effectively scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions including cancer and neurodegenerative diseases.

- Studies have indicated that 4-palmitamido-TEMPO can reduce oxidative damage in cellular models by neutralizing superoxide and hydroxyl radicals.

- Cell Proliferation and Apoptosis :

-

Neuroprotective Effects :

- In models of neurodegeneration, 4-palmitamido-TEMPO has exhibited protective effects against neuronal cell death induced by oxidative stress. This suggests potential therapeutic applications in conditions like Alzheimer's disease.

Case Study 1: Anticancer Activity

In a study published in Anticancer Research, the effects of 4-palmitamido-TEMPO on Yoshida Sarcoma were evaluated. The results indicated a significant reduction in tumor growth when treated with the compound compared to controls, suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotection

A study focused on the neuroprotective effects of nitroxides reported that 4-palmitamido-TEMPO could significantly reduce neuronal loss in models of oxidative stress. The mechanism was attributed to its ability to stabilize mitochondrial function and reduce ROS production .

Case Study 3: Membrane Interaction

Research highlighted the unique amphiphilic nature of 4-palmitamido-TEMPO, which allows it to bind effectively to lipid membranes. This property was utilized to study lipid-protein interactions at biological interfaces, demonstrating its utility in biophysical studies .

属性

InChI |

InChI=1S/C25H49N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(28)26-22-20-24(2,3)27(29)25(4,5)21-22/h22H,6-21H2,1-5H3,(H,26,28) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYKZGOJSXDSAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1CC(N(C(C1)(C)C)[O])(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H49N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。